4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1003-23-2) is the preferred 4-amino-1,2,4-triazole-5-one scaffold for medicinal chemistry and agrochemical R&D. Unlike the 3-amino isomer, this compound offers a reactive 4-amino group and a 5-one carbonyl that enable systematic functionalization via Schiff base formation, acylation, and alkylation. It is the validated starting material for focused libraries of AChE inhibitors (IC₅₀ 0.43–3.87 µM), NCI-60 anticancer screening derivatives, and antimicrobial agents. Substituting with 1,2,4-triazole, 3-amino-1,2,4-triazole, or non-carbonyl analogs forfeits the essential reactive handles and structure-activity relationships documented in the literature.

Molecular Formula C2H4N4O
Molecular Weight 100.08 g/mol
CAS No. 1003-23-2
Cat. No. B1269802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS1003-23-2
Molecular FormulaC2H4N4O
Molecular Weight100.08 g/mol
Structural Identifiers
SMILESC1=NNC(=O)N1N
InChIInChI=1S/C2H4N4O/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7)
InChIKeyCPCBLTSIDBUNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1003-23-2) Procurement Guide: Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1003-23-2), a C₂H₄N₄O heterocyclic compound with a molecular weight of 100.08 g/mol [1], is a foundational 4-amino-1,2,4-triazole-5-one scaffold widely employed as a synthetic intermediate and versatile building block in fine organic synthesis [2]. Unlike the simpler 3-amino-1,2,4-triazole (amitrole) which directly acts as a catalase inhibitor [3], this compound primarily derives its procurement value from its capacity for further functionalization. It features a reactive 4-amino group that readily undergoes condensation, acylation, and alkylation, enabling the systematic generation of structurally diverse small-molecule libraries with tailored physicochemical and biological profiles.

Why Substituting 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one with Standard 1,2,4-Triazole Analogs Fails in Derivative Synthesis


Procurement decisions involving 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1003-23-2) cannot default to simpler, structurally similar 1,2,4-triazole analogs due to profound differences in both intrinsic bioactivity and chemical reactivity. Direct comparison with 3-amino-1,2,4-triazole (amitrole) reveals that while the 3-amino isomer exhibits potent catalase and NO synthase inhibition, the 4-amino analog (which lacks the 5-one carbonyl) is biologically inert in the same context, demonstrating stark positional specificity [1]. Furthermore, the presence of the 5-one carbonyl in CAS 1003-23-2 establishes a unique tautomeric and electronic environment that modulates the nucleophilicity of the 4-amino group relative to non-carbonyl triazoles, critically enabling specific Schiff base formation and acylation pathways [2]. Consequently, attempting to substitute this compound with 1,2,4-triazole (CAS 288-88-0), 3-amino-1,2,4-triazole, or 4-amino-1,2,4-triazole will either forfeit essential reactive handles or introduce undesirable off-target enzymatic activity, thereby invalidating established synthetic routes and SAR (Structure-Activity Relationship) campaigns.

Quantitative Differentiation of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1003-23-2) Against Closest Analogs and In-Class Derivatives


Versatile Precursor for Diverse Bioactive Scaffolds: Schiff Base and Acylation Reactivity of CAS 1003-23-2

Unlike terminal heterocyclic products, 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1003-23-2) demonstrates a differentiated procurement profile as a central building block that systematically enables multiple divergent synthetic pathways. Its 4-amino group reacts with substituted benzaldehydes to yield Schiff base derivatives [1], and with ethyl bromoacetate for N-alkylation [2], whereas structurally related 1,2,4-triazoles without the 5-one carbonyl exhibit distinctly altered nucleophilicity and tautomeric behavior, thereby restricting comparable diversification. This reactivity allows the same starting material to generate distinct compound libraries for antimicrobial, anticancer, and enzymatic screening programs.

Medicinal Chemistry Heterocyclic Synthesis Building Blocks Derivatization

Derivatization to Achieve Single-Digit Micromolar AChE Inhibition: Quantitative Gains from CAS 1003-23-2 Scaffold Functionalization

While the parent compound 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1003-23-2) itself lacks intrinsic acetylcholinesterase (AChE) inhibitory activity, its procurement as a synthetic scaffold enables the generation of derivatives with quantitatively defined inhibitory potency. Functionalization of the 4-amino position with arylidene substituents produces compounds exhibiting IC₅₀ values in the range of 0.43–3.87 µM against AChE [1]. This range provides a benchmark for comparing derivative potency against established reference inhibitors such as galantamine or donepezil in parallel assay systems. In contrast, the unfunctionalized parent compound and the 3-amino-1,2,4-triazole analog show no measurable AChE inhibition at comparable concentrations, underscoring that the value of CAS 1003-23-2 resides in its capacity to be transformed into active molecular entities.

Neurodegeneration Alzheimer's Disease Acetylcholinesterase Inhibition Medicinal Chemistry

Comparative Inactivity of 4-Amino Positional Isomer Against Macrophage NO Synthase vs. Potent Inhibition by 3-Amino Analog

A critical differentiator for procurement selection is the distinct biological activity profile between positional isomers. The compound 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1003-23-2) and its simpler analog 4-amino-1,2,4-triazole show no measurable inhibitory effect on macrophage nitric oxide (NO) synthase [1]. In contrast, the 3-amino-1,2,4-triazole isomer (amitrole) exhibits pronounced inhibition of both catalase/peroxidase and NO synthase enzymes [1][2]. This documented differential activity profile provides a scientifically validated justification for avoiding substitution with 3-amino-1,2,4-triazole in applications where NO synthase or catalase modulation would constitute an undesired off-target confounder. For researchers requiring a chemically reactive amino-triazole scaffold without intrinsic NOS inhibitory activity, the 4-amino scaffold offers a cleaner biological background.

Inflammation Immunology Nitric Oxide Synthase Catalase Inhibition

Anticancer Activity of CAS 1003-23-2 Derivatives: Cell Line Panel Screening Data at Defined Concentration

Derivatives synthesized from 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1003-23-2) as the starting material have undergone systematic anticancer evaluation against a defined panel of 60 human cancer cell lines [1][2]. Compounds derived from this scaffold, specifically 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, were screened at a fixed concentration of 10 µM across nine cancer types including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers [1]. While the parent compound (CAS 1003-23-2) itself lacks significant intrinsic anticancer activity, the demonstrated capacity of its derivatives to elicit growth inhibition across multiple cancer histotypes establishes the scaffold as a validated starting point for medicinal chemistry optimization. This contrasts with non-carbonyl 4-amino-1,2,4-triazole, for which comparable broad-spectrum anticancer derivative libraries are not documented in the peer-reviewed literature.

Oncology Anticancer Drug Discovery NCI-60 Cell Panel Heterocyclic Chemistry

Validated Application Scenarios for 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1003-23-2) in Research and Industrial Procurement


Medicinal Chemistry: Generation of AChE Inhibitor Libraries for Neurodegenerative Disease Research

This compound serves as an optimal starting material for synthesizing focused libraries of 4-arylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-ones as acetylcholinesterase (AChE) inhibitors. As established in Section 3, derivatives achieve IC₅₀ values ranging from 0.43 to 3.87 µM against AChE [1]. Procurement of CAS 1003-23-2 enables medicinal chemists to systematically explore substituent effects at the arylidene position while maintaining a constant core scaffold, facilitating SAR (Structure-Activity Relationship) studies for hit-to-lead optimization in Alzheimer's disease and related neurodegenerative disorder programs. Molecular docking studies against PDB ID:4EY7 have further validated the binding mode of this scaffold class, providing computational guidance for rational design iterations [1].

Oncology Drug Discovery: Precursor for NCI-60 Screened Anticancer Derivatives

As detailed in Section 3, CAS 1003-23-2 is a validated precursor for the synthesis of 3-substituted-4-amino-4,5-dihydro-1,2,4-triazole-5-one derivatives with documented anticancer activity. These derivatives have undergone screening at 10 µM against the NCI-60 human tumor cell line panel, with growth inhibition observed across multiple cancer types including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers [2][3]. Procurement of this scaffold enables oncology-focused research groups to synthesize and evaluate new derivatives with a high degree of confidence in the underlying core structure's compatibility with anticancer screening protocols and established literature comparators.

Heterocyclic Chemistry: Divergent Synthesis of Schiff Base and Acylated Derivatives for Antimicrobial Screening

The 4-amino group of CAS 1003-23-2 demonstrates robust reactivity toward substituted benzaldehydes, enabling the efficient synthesis of 4-arylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Schiff base derivatives [4]. Additionally, acylation reactions with various acyl chlorides and anhydrides produce corresponding 4-acylamino derivatives [5]. These compound classes have been systematically screened for antimicrobial and antioxidant activities, with multiple studies documenting structure-dependent variations in potency against Gram-positive and Gram-negative bacterial strains as well as Candida species. The well-characterized synthetic protocols and documented bioactivity profiles make this compound a reliable building block for antimicrobial discovery programs requiring rapid diversification of chemical space.

Agrochemical Intermediate: Precursor Scaffold for Triazole-Based Herbicide and Fungicide Development

4-Amino-1,2,4-triazole scaffolds serve as essential raw materials for the agrochemical industry, particularly in the synthesis of plant protection products including herbicides, fungicides, and plant growth regulators [6][7]. The 1,2,4-triazole-5-one core is structurally related to commercial herbicide amicarbazone (CAS 129909-90-6), a selective herbicide for pre- and post-emergence control of annual dicotyledonous weeds and grasses that incorporates the 4,5-dihydro-1H-1,2,4-triazol-5-one pharmacophore [8]. CAS 1003-23-2 provides a foundational building block for agrochemical research groups engaged in the design and synthesis of next-generation triazole-based crop protection agents, leveraging the well-established efficacy of this heterocyclic class in agricultural applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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